molecular formula C21H22O5 B3025292 Xanthohumol CAS No. 569-83-5

Xanthohumol

Número de catálogo: B3025292
Número CAS: 569-83-5
Peso molecular: 354.4 g/mol
Clave InChI: ORXQGKIUCDPEAJ-YRNVUSSQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Xanthohumol can be synthesized by inserting a prenyl group onto the aryl ring via a para-Claisen rearrangement, following a Mitsunobu reaction to establish the key prenylether precursor . Another method involves the synthesis from naringenin, where a series of reactions including prenylation and cyclization are employed .

Industrial Production Methods: Industrial production of this compound typically involves extraction from hop plants. The extraction process includes drying the hop cones, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Análisis De Reacciones Químicas

Isomerization to Isoxanthohumol

This compound readily isomerizes to isothis compound (a flavanone) under thermal or alkaline conditions, a reaction critical in beer production:

This compoundΔ or pH 7Isothis compound\text{this compound}\xrightarrow{\Delta \text{ or pH 7}}\text{Isothis compound}

  • Conditions : Heating during brewing (~60–100°C) or exposure to alkaline pH .

  • Mechanism : Cyclization via keto-enol tautomerism .

Microbial Biotransformation

Entomopathogenic fungi and mammalian liver enzymes modify this compound’s structure:

Reaction TypeMetabolite StructureKey FindingsSource
Hydroxylation C5″-OH addition to prenyl groupObserved in Fusarium spp., yielding 5″-hydroxy derivatives .
Glycosylation 4′-O-methylglucose attachmentProduced by Beauveria bassiana (e.g., compound 5 ) .
Epoxidation Prenyl group epoxide formationCatalyzed by fungal cytochrome P450 (e.g., Rhizopus oryzae) .
Cyclization Dihydrofurano or pyrano ring formationForms metabolites like dehydrocyclothis compound in rat liver microsomes .

a) Oxidation

  • Prenyl group oxidation : Terminal methyl groups (-CH3_3) hydroxylated to -CH2_2OH or -COOH .

  • B-ring hydroxylation : Adds hydroxyl groups at positions 3' or 4', enhancing antioxidant capacity .

b) Michael Addition

This compound’s α,β-unsaturated ketone reacts with nucleophiles (e.g., glutathione, cysteine):

This compound+RSHThioether adduct\text{this compound}+\text{RSH}\rightarrow \text{Thioether adduct}

  • Biological impact : Modulates enzyme activity (e.g., inhibits NF-κB) .

Enzymatic Interactions

This compound inhibits key enzymes via competitive/non-competitive binding:

EnzymeInhibition Constant (Ki_i)MechanismSource
Carbonic anhydrase II 0.049 µMBinds active site zinc ion .
Acetylcholinesterase 95.5 nMBlocks catalytic triad via H-bonding .
Cytochrome P450 1A2 IC50_{50} = 1.2 µMCompetes with substrate binding .

Degradation and Stability

  • Photodegradation : UV light induces isomerization and oxidation, forming dimers or quinones .

  • Thermal degradation : At >100°C, this compound decomposes into:

    • Isothis compound (major product)

    • 8-Prenylnaringenin (minor phytoestrogen) .

Synthetic and Extraction Approaches

  • Extraction : Ethanol/water mixtures yield 5–15% purity; CO2_2 supercritical extraction achieves >86% purity .

  • De novo synthesis : Engineered Saccharomyces cerevisiae produces this compound via modular pathways (DMX precursor: 83-fold yield increase) .

Pharmacokinetic Reactions

  • Phase I metabolism : Hydroxylation (CYP450) → dihydroxylated metabolites .

  • Phase II metabolism : Glucuronidation/sulfation → excreted conjugates .

  • Bioavailability : <1% oral absorption due to poor solubility and efflux transporters .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Xanthohumol exhibits a wide range of pharmacological effects, making it a candidate for various therapeutic applications. Key properties include:

  • Anti-inflammatory : XN has been shown to inhibit pro-inflammatory cytokines and pathways, suggesting its potential in treating chronic inflammatory diseases .
  • Antioxidant : It acts as a reactive oxygen species (ROS) scavenger, which is crucial in preventing oxidative stress-related damage .
  • Antimicrobial : Studies have demonstrated its effectiveness against various pathogens, including bacteria and viruses .
  • Anticancer : XN exhibits anti-carcinogenic properties by interfering with multiple cancer-related signaling pathways, making it a promising candidate for cancer prevention and treatment .

Innovative Delivery Methods

Recent research has focused on enhancing the bioavailability of this compound through innovative delivery systems. These include:

  • Nanoparticles : Utilizing nanoparticles for XN delivery can improve absorption and targeted therapy applications .
  • Nanomicelles and Nanoliposomes : These carriers can encapsulate this compound, facilitating its transport through biological membranes .
  • Solid Lipid Nanoparticles (SLNs) : SLNs offer a stable formulation for this compound, enhancing its therapeutic efficacy while minimizing side effects .

3.1. Liver Health

This compound has shown promise in liver health management, particularly in non-alcoholic fatty liver disease (NAFLD). It inhibits hepatic steatosis, inflammation, and fibrosis by targeting activated hepatic stellate cells (HSCs) and modulating key pathological factors involved in liver injury .

3.2. Metabolic Syndrome

Research indicates that this compound can improve metabolic syndrome components, including obesity and dysregulated glucose metabolism. Its anti-diabetic properties suggest potential benefits for individuals with type 2 diabetes .

3.3. Skin Health

Due to its antioxidant and anti-inflammatory properties, this compound is being explored for cosmetic applications, particularly in formulations aimed at improving skin hydration and reducing signs of aging .

Case Studies and Research Findings

A variety of studies have documented the effects of this compound across different domains:

Study FocusFindingsReference
Liver DiseaseXN inhibits HSC activation and reduces fibrosis markers
Diabetes ManagementImprovement in insulin sensitivity observed in animal models
Antimicrobial ActivityEffective against multiple bacterial strains
Cosmetic ApplicationsEnhances skin hydration in formulations

Safety and Bioavailability Concerns

While this compound demonstrates significant therapeutic potential, concerns regarding its bioavailability persist. Factors such as glucuronidation and sulphation can limit its absorption in the body . Ongoing research is focused on enhancing the bioavailability of this compound to maximize its therapeutic effects.

Actividad Biológica

Xanthohumol (Xn) is a prenylated flavonoid predominantly found in hops (Humulus lupulus L.) and is recognized for its diverse biological activities, particularly its anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

1. Anticancer Activity

Numerous studies have highlighted the potential of this compound as an anticancer agent. Its mechanisms include inducing apoptosis, inhibiting cell proliferation, and overcoming drug resistance in cancer cells.

Key Findings:

  • Acute Lymphoblastic Leukemia (ALL): Xn has been shown to induce growth arrest and apoptosis in ALL cells. In vivo studies demonstrated that Xn administration significantly delayed neurological disorders and increased lifespan in ALL-like xenograft mouse models by reducing leukemic cell infiltration into the central nervous system (CNS) .
  • Hepatocellular Carcinoma (HCC): Xn inhibited the proliferation of HCC cells through the suppression of the Notch signaling pathway. Studies reported that Xn reduced the expression of Notch1 and HES-1 proteins, which are critical for tumor growth .
  • Colorectal Cancer: In vitro studies indicated that Xn exhibited significant cytotoxic activity against colon cancer cells (HT-29) with IC50 values indicating effective dose-dependent inhibition .

Table 1: Summary of Anticancer Effects of this compound

Cancer TypeMechanism of ActionReference
Acute Lymphoblastic LeukemiaInduces apoptosis, overcomes drug resistance
Hepatocellular CarcinomaInhibits Notch signaling pathway
Colorectal CancerDose-dependent cytotoxicity

2. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, which may be beneficial in various inflammatory conditions.

Key Findings:

  • Cementoblasts Study: In an in vitro model simulating orthodontic tooth movement, Xn was shown to modulate inflammatory responses by reducing IL-6 expression levels under compressive force. Low concentrations enhanced cell viability, while higher concentrations decreased it significantly .
  • Periodontal Ligament: The compound's ability to reduce inflammation suggests potential applications in orthodontic therapies and periodontitis treatment .

3. Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied, revealing its effectiveness against various pathogens.

Key Findings:

  • Bacterial Inhibition: Xn demonstrated strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with a minimum inhibitory concentration (MIC) of 17.7 μM for Staphylococcus aureus .
  • Streptococcus Strains: It also showed effective inhibition against multiple strains of Streptococcus, comparable to essential oils used in mouthwashes .

Table 2: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus17.7 μM
Escherichia coliVaries
Streptococcus mutansComparable to thymol

4. Other Biological Activities

Beyond its anticancer, anti-inflammatory, and antimicrobial effects, this compound has been linked to several other health benefits:

  • Antioxidant Properties: Research indicates that Xn possesses antioxidant capabilities that may contribute to cardiovascular health by improving plasma lipid profiles and enhancing antioxidant activity in patients post-surgery .
  • Anti-aging Effects: Studies suggest that Xn may play a role in mitigating aging processes at the cellular level by reducing oxidative stress markers .

Propiedades

IUPAC Name

(E)-1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h4-9,11-12,22,24-25H,10H2,1-3H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXQGKIUCDPEAJ-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00893171
Record name Xanthohumol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Xanthohumol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037479
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6754-58-1
Record name Xanthohumol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6754-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xanthohumol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006754581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthohumol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15359
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Xanthohumol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XANTHOHUMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4467YT1NT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Xanthohumol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037479
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

172 °C
Record name Xanthohumol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037479
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xanthohumol
Reactant of Route 2
Xanthohumol
Reactant of Route 3
Xanthohumol
Reactant of Route 4
Xanthohumol
Reactant of Route 5
Xanthohumol
Reactant of Route 6
Reactant of Route 6
Xanthohumol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.